molecular formula C14H19BO4 B7954043 4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid

4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid

Cat. No.: B7954043
M. Wt: 262.11 g/mol
InChI Key: BIXDFOLBONCUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H17BO4. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with tetramethyl-1,3,2-dioxaborolane. One common method includes the use of a palladium-catalyzed borylation reaction. This process involves the coupling of benzoic acid derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds. This property is particularly useful in borylation and hydroboration reactions, where the compound acts as a boron donor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron complexes makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXDFOLBONCUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.